Lipophilicity and Polar Surface Area Comparison: 3-Bromo-2-(3,4-dimethoxyphenyl) vs. 3-Bromo-2-phenyl Analog
The target compound exhibits a calculated LogP of 4.82 and a polar surface area (PSA) of 57.38 Ų, compared to LogP 4.81 and PSA 38.92 Ų for the direct analog 3-bromo-2-phenylfuro[2,3-b]quinoxaline (CAS 88051-11-0) . While the LogP values are nearly identical, the PSA is 47% higher for the target compound due to the two methoxy oxygen atoms. This elevated PSA predicts moderately improved aqueous solubility and reduced passive membrane permeability relative to the phenyl analog, which may translate to different pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.82; PSA = 57.38 Ų |
| Comparator Or Baseline | 3-Bromo-2-phenylfuro[2,3-b]quinoxaline (CAS 88051-11-0): LogP = 4.81; PSA = 38.92 Ų |
| Quantified Difference | LogP difference = +0.01 (negligible); PSA increase = +18.46 Ų (+47%) |
| Conditions | Calculated values from ChemSrc database using standard in silico prediction methods |
Why This Matters
For procurement decisions in early drug discovery, the 47% higher PSA of the dimethoxyphenyl derivative may offer advantages in solubility-limited assay formats where the phenyl analog is prone to precipitation, while maintaining comparable membrane permeability.
